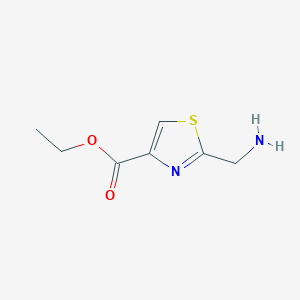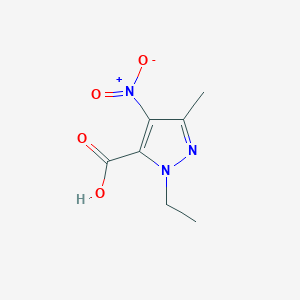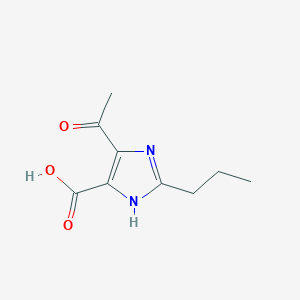
Methyl-6-chlor-2-methoxynicotinat
Übersicht
Beschreibung
Methyl 6-chloro-2-methoxynicotinate is a chemical compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 . It is a white to yellow solid and is used in the preparation of Aryl-aniline and Heteroaryl-Aniline compounds useful in topical formulations for the treatment of skin diseases .
Synthesis Analysis
Methyl 6-chloro-2-methoxynicotinate can be synthesized through the following steps :Molecular Structure Analysis
The InChI code for Methyl 6-chloro-2-methoxynicotinate is 1S/C8H8ClNO3/c1-12-7-5(8(11)13-2)3-4-6(9)10-7/h3-4H,1-2H3 . The exact mass of the compound is 201.019272 Da .Chemical Reactions Analysis
Methyl 6-chloro-2-methoxynicotinate can react with N-ethyl-N,N-diisopropylamine in 1-methyl-pyrrolidin-2-one at 160℃ for 1 hour under microwave irradiation .Physical And Chemical Properties Analysis
Methyl 6-chloro-2-methoxynicotinate has a density of 1.3±0.1 g/cm3 . It has a boiling point of 262.0±35.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Methyl-6-chlor-2-methoxynicotinat: Eine umfassende Analyse der Anwendungen in der wissenschaftlichen Forschung
Chemische Synthese Ausgangsstoff: this compound wird häufig in der chemischen Synthese als Ausgangsstoff oder Zwischenprodukt verwendet. Seine Reaktivität ermöglicht die Herstellung verschiedener komplexer Moleküle, die für die Entwicklung neuer Pharmazeutika oder organischer Verbindungen entscheidend sein können .
Zwischenprodukt in der pharmazeutischen Chemie: Aufgrund seiner strukturellen Eigenschaften dient diese Verbindung als Zwischenprodukt bei der Synthese von Arzneimitteln. Durch verschiedene chemische Reaktionen kann es in pharmazeutisch wirksame Stoffe (APIs) umgewandelt werden, die potenzielle therapeutische Wirkungen haben.
Analytische Chemie: In der analytischen Chemie kann this compound als Standard- oder Referenzverbindung in der chromatographischen Analyse, wie z. B. HPLC und LC-MS, verwendet werden, um die Genauigkeit und Präzision der analytischen Methoden zu gewährleisten .
Molekulare Modellierung: Die Daten dieser Verbindung, einschließlich NMR, HPLC, LC-MS und UPLC, können in molekularen Modellierungsprogrammen wie Amber, GROMACS, Avogadro, Pymol, Chimera, Blender und VMD verwendet werden, um Simulationsvisualisierungen zu erstellen, die für das Verständnis von Molekülinteraktionen und -dynamik entscheidend sind .
Forschung in der organischen Elektronik: this compound könnte Anwendungen im Bereich der organischen Elektronik finden, da es als Baustein für organische Halbleiter verwendet werden kann, die in Geräten wie organischen Leuchtdioden (OLEDs) und Solarzellen eingesetzt werden.
Landwirtschaftliche Chemie: Diese Verbindung könnte für den Einsatz in der landwirtschaftlichen Chemie untersucht werden, um neuartige Agrochemikalien zu synthetisieren, die als Pestizide oder Düngemittel dienen und den Pflanzenschutz und die Erträge verbessern könnten.
Materialwissenschaft: In der materialwissenschaftlichen Forschung könnte this compound verwendet werden, um neue Materialien mit einzigartigen Eigenschaften wie erhöhter Haltbarkeit oder thermischer Stabilität zu synthetisieren.
Umweltstudien: Schließlich könnte es in Umweltstudien eingesetzt werden, um neue Methoden zur Detektion und Quantifizierung von Schadstoffen in verschiedenen Ökosystemen zu entwickeln.
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 6-chloro-2-methoxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-12-7-5(8(11)13-2)3-4-6(9)10-7/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJLWEWWBOZDRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441722 | |
| Record name | methyl 6-chloro-2-methoxynicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65515-32-4 | |
| Record name | methyl 6-chloro-2-methoxynicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-chloro-2-methoxynicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzene, [(3-butenyloxy)methyl]-](/img/structure/B1313105.png)

![3H-spiro[2-benzofuran-1,4'-piperidine]](/img/structure/B1313108.png)





![2-[2-(3-methoxyphenyl)ethyl]benzoic Acid](/img/structure/B1313123.png)




